N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: Starting with 2-benzoyl-4-methylphenyl, the intermediate is prepared through Friedel-Crafts acylation.
Sulfonylation: The intermediate undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonylated intermediate with butanoyl chloride to form the desired butanamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonyl group is known to form strong interactions with biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- N-(2-benzoyl-4-methylphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(2-benzoyl-4-methylphenyl)-4-((4-methylphenyl)sulfonyl)butanamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of both the benzoyl and sulfonyl groups, which can confer distinct chemical and biological properties. The fluorine atom in the sulfonyl group can also influence the compound’s reactivity and interaction with biological targets.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in medicinal chemistry and related disciplines.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4S/c1-17-9-14-22(21(16-17)24(28)18-6-3-2-4-7-18)26-23(27)8-5-15-31(29,30)20-12-10-19(25)11-13-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYTHWTDOSMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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